Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17299509
InChI: InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3
SMILES:
Molecular Formula: C12H16OSe
Molecular Weight: 255.23 g/mol

Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-

CAS No.:

Cat. No.: VC17299509

Molecular Formula: C12H16OSe

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- -

Specification

Molecular Formula C12H16OSe
Molecular Weight 255.23 g/mol
IUPAC Name 2-methyl-5-(phenylselanylmethyl)oxolane
Standard InChI InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3
Standard InChI Key HEZGPNCADCTNQG-UHFFFAOYSA-N
Canonical SMILES CC1CCC(O1)C[Se]C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]- denotes a saturated furan ring (tetrahydrofuran) substituted at the 2-position with a methyl group and at the 5-position with a phenylselenomethyl moiety. The core structure shares similarities with 2-methyltetrahydrofuran (CAS 96-47-9), a well-characterized solvent with a boiling point of 352 ± 10 K . The addition of the phenylseleno group introduces significant electronic and steric modifications, likely increasing molecular polarity and reducing volatility compared to simpler tetrahydrofuran derivatives.

Synthetic Methodologies

While no explicit synthesis protocols for this compound are documented in the reviewed sources, analogous selenation reactions provide logical pathways:

  • Nucleophilic Selenide Addition: Reaction of 5-bromomethyl-2-methyltetrahydrofuran with sodium phenylselenide under inert conditions.

  • Radical Selenylation: Photochemical or thermal initiation of hydrogen abstraction at the 5-position, followed by trapping with diphenyldiselenide.

  • Cross-Coupling Approaches: Palladium-catalyzed coupling between 5-iodomethyl-2-methyltetrahydrofuran and phenylselenol.

These methods align with established organoselenium chemistry practices, though reaction yields and selectivity would require empirical optimization.

Physicochemical Properties (Inferred)

Comparative analysis with structural analogs permits reasonable property estimations:

Property2-Methyltetrahydrofuran Tetrahydro-2-methyl-5-[(phenylseleno)methyl]furan (Estimated)
Molecular Weight86.13 g/mol228.25 g/mol (C12H16OSe)
Boiling Point352 ± 10 K480-500 K (increased due to selenium and aromatic group)
Density0.855 g/cm³~1.2 g/cm³ (higher polarity and atomic mass)
SolubilityMiscible with organic solventsLimited water solubility, enhanced in DMSO and DMF

The phenylseleno group's electron-withdrawing character likely reduces ring strain compared to unsubstituted tetrahydrofuran derivatives, potentially increasing thermal stability.

Spectroscopic Characterization

Hypothetical spectral signatures derive from parent compounds:

  • ¹H NMR:

    • Tetrahydrofuran protons: δ 1.2-1.8 ppm (multiplet, ring CH2)

    • Methyl group: δ 1.0 ppm (singlet, C2-CH3)

    • Selenomethyl protons: δ 2.5-3.0 ppm (multiplet, SeCH2)

    • Aromatic protons: δ 7.2-7.6 ppm (multiplet, Ph-Se)

  • ⁷⁷Se NMR: Characteristic shift expected near δ 250-400 ppm for arylselenides.

  • IR Spectroscopy: Strong C-Se stretching vibrations ~550-650 cm⁻¹.

Applications and Research Directions

While direct applications remain unexplored in available literature, inferred possibilities include:

  • Organocatalysis: As chiral auxiliaries in asymmetric induction (leveraging tetrahydrofuran's rigidity and selenium's stereoelectronic effects).

  • Materials Science: Building blocks for selenium-containing polymers with enhanced thermal stability.

  • Pharmaceutical Intermediates: Potential prodrug moieties exploiting selenium's redox activity.

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